molecular formula C14H21NO B1348595 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol CAS No. 42900-97-0

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol

Cat. No. B1348595
CAS RN: 42900-97-0
M. Wt: 219.32 g/mol
InChI Key: FZAJUZSNGXVCTM-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C20H33NO . It’s a derivative of phenol and piperidine .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol” consists of a phenol ring with two methyl groups at the 2nd and 6th positions and a piperidin-1-ylmethyl group at the 4th position .

Scientific Research Applications

Piperidine Derivatives in Drug Design

  • Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Aromatic Aminomethylation

  • Application Summary: An efficient approach to aromatic aminomethylation using dichloromethane as a methylene source . This innovative amino methylation protocol results in good to excellent yields of multifunctional indole derivatives .
  • Methods of Application: Ultrasound-promoted N-aminomethylation of indoles can be achieved in basic medium using sodium hydride and dichloromethane (DCM) as C1 donor source .
  • Results or Outcomes: Phenol, 2- and 2,4- electron-donating substituted phenols selectively produced the 2-(piperidin-1-ylmethyl) phenol derivatives 21–23 in a yield range of 55–61% . Reaction with 2,4-dichlorophenol led to 42% of 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol .

Synthesis of Enantiomerically Enriched Piperidines

  • Application Summary: The combination of a quinoline organocatalyst and trifluoroacetic acid has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
  • Methods of Application: This method involves the use of a quinoline organocatalyst and trifluoroacetic acid .
  • Results or Outcomes: This innovative method results in good yields of multifunctional indole derivatives .

Piperidine Derivatives in Pharmacological Applications

  • Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Future Directions

Piperidine derivatives, including “2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research may focus on exploring these applications further and developing new synthesis methods for piperidine derivatives .

properties

IUPAC Name

2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAJUZSNGXVCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350128
Record name 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol

CAS RN

42900-97-0
Record name 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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